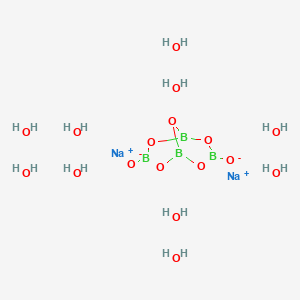
3-Dehydroquinic acid
Overview
Description
3-Dehydroquinic acid is a significant intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic compounds in microorganisms and plants . This compound is the first carbocyclic intermediate formed from 3-deoxyarabinoheptulosonate 7-phosphate by the enzyme 3-dehydroquinate synthase . It has a chemical formula of C₇H₁₀O₆ and a molar mass of 190.152 g/mol .
Mechanism of Action
Target of Action
3-Dehydroquinic acid (DHQ) primarily targets the enzyme 3-dehydroquinate dehydratase . This enzyme is crucial in the shikimate pathway, a metabolic route used by bacteria, fungi, algae, parasites, and plants .
Mode of Action
The interaction of DHQ with its target enzyme is part of a complex biochemical process. DHQ is created from 3-deoxyarabinoheptulosonate 7-phosphate, a 7-carbon ulonic acid, by the enzyme DHQ synthase . The mechanism of ring closure is complex, but involves an aldol condensation at C-2 and C-7 .
Biochemical Pathways
DHQ is the first carbocyclic intermediate of the shikimate pathway . This pathway is essential for the biosynthesis of aromatic amino acids and folates . DHQ undergoes five further enzymatic steps in the remainder of the shikimate pathway to chorismic acid, a precursor to tyrosine, 3-phenylalanine, tryptophan, and some vitamins .
Result of Action
The action of DHQ leads to the production of chorismic acid, a precursor to several important compounds. These include the aromatic amino acids tyrosine, 3-phenylalanine, tryptophan, and some vitamins, including Vitamin K and folate . DHQ can also be a precursor to pyrroloquinoline quinone (PQQ), an alternate redox coenzyme involved in oxidative phosphorylation .
Biochemical Analysis
Biochemical Properties
3-Dehydroquinic acid plays a crucial role in the shikimate pathway, interacting with various enzymes and proteins. The mechanism of ring closure is complex, involving an aldol condensation at C-2 and C-7 .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with various enzymes in the shikimate pathway. It undergoes a series of enzymatic reactions, leading to the production of chorismic acid, a precursor to tyrosine, phenylalanine, tryptophan, and some vitamins .
Metabolic Pathways
This compound is involved in the shikimate pathway, interacting with various enzymes and cofactors. This pathway plays a crucial role in the biosynthesis of aromatic amino acids and certain vitamins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Dehydroquinic acid is synthesized from 3-deoxyarabinoheptulosonate 7-phosphate through an enzymatic reaction catalyzed by 3-dehydroquinate synthase . The reaction involves an aldol condensation at carbon atoms 2 and 7, leading to the formation of the carbocyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that possess the shikimate pathway. The enzyme 3-dehydroquinate dehydratase is controlled to ensure the production of this compound . This method is efficient and allows for the large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Dehydroquinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at carbon 3 can be oxidized to form a ketone group.
Reduction: The ketone group can be reduced back to a hydroxyl group under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-dehydroshikimic acid.
Reduction: Regeneration of quinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Dehydroquinic acid has several applications in scientific research:
Comparison with Similar Compounds
Quinic Acid: Similar in structure but lacks the ketone group at carbon 3.
Shikimic Acid: Another intermediate in the shikimate pathway, but with a different structure and function.
3-Dehydroshikimic Acid: Formed by the oxidation of 3-dehydroquinic acid.
Uniqueness: this compound is unique due to its role as the first carbocyclic intermediate in the shikimate pathway . Its structure allows it to undergo various chemical reactions, making it a versatile intermediate in the biosynthesis of aromatic compounds .
Properties
IUPAC Name |
(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMWZWGZRAXUBK-SYTVJDICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909453 | |
| Record name | (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Dehydroquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10534-44-8 | |
| Record name | 3-Dehydroquinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10534-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Dehydroquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DEHYDROQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8HL497GUU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Dehydroquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B76241.png)

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)



![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)





